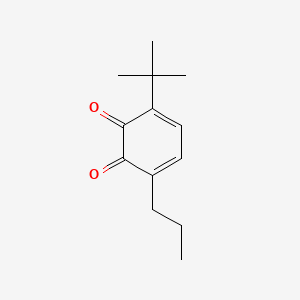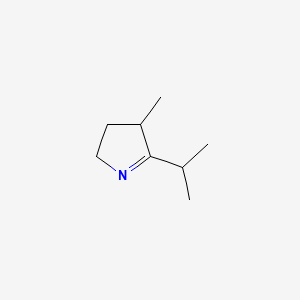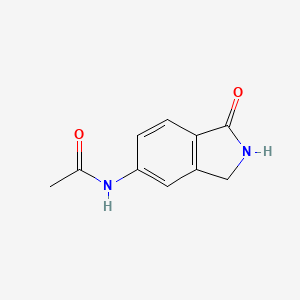
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 g/mol . It is also known by its IUPAC name, (2-ethoxypyridin-3-yl) N-methylcarbamate . This compound is characterized by its pyridine ring substituted with an ethoxy group and a carbamate ester functional group.
Méthodes De Préparation
The synthesis of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) typically involves the reaction of 2-ethoxypyridine-3-ol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group or the carbamate ester can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate ester functional group can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) can be compared with other similar compounds, such as:
Carbamic acid, methyl-, 2-methoxy-3-pyridyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
Carbamic acid, methyl-, 2-propoxy-3-pyridyl ester: Similar structure but with a propoxy group instead of an ethoxy group.
The uniqueness of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(2-ethoxypyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-7(5-4-6-11-8)14-9(12)10-2/h4-6H,3H2,1-2H3,(H,10,12) |
Clé InChI |
KLIUIEHLDVAFLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=N1)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)
![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)






![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)

